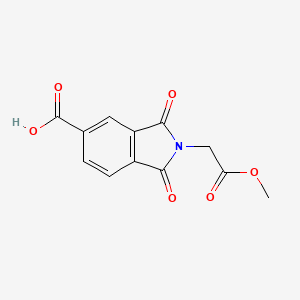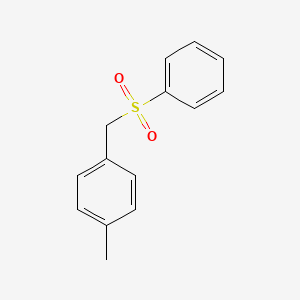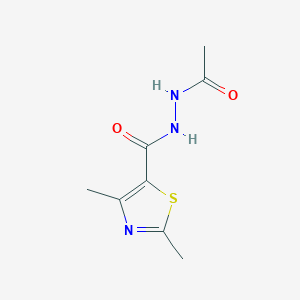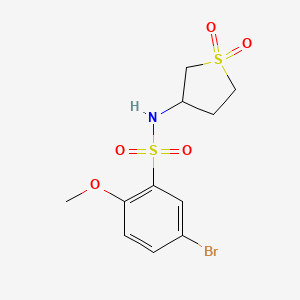
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a non-competitive antagonist of the AMPA receptor, a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system. In
作用机制
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide acts as a non-competitive antagonist of the AMPA receptor, which means that it binds to a different site on the receptor than the glutamate neurotransmitter, and blocks the channel pore from opening. This leads to a reduction in the flow of ions across the membrane, and a decrease in the excitatory effects of glutamate on the neuron. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has a higher affinity for the GluA2 subunit of the AMPA receptor, which is important for its selectivity and potency.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects on the central nervous system. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic currents in hippocampal neurons, and to inhibit the induction of long-term potentiation, a form of synaptic plasticity that is thought to underlie learning and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been shown to protect neurons from excitotoxicity, a process by which excessive activation of glutamate receptors leads to cell death.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the GluA2 subunit of the AMPA receptor, its ability to block the excitatory effects of glutamate on AMPA receptors, and its potential therapeutic applications for neurological disorders. However, there are also some limitations to its use, including its potential toxicity, its non-specific effects on other ion channels and receptors, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide and its potential applications in scientific research. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could be used to investigate the role of AMPA receptors in neurological disorders and to develop new therapeutic agents. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide, and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the use of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide as a tool for investigating the role of AMPA receptors in synaptic plasticity and learning and memory could lead to a better understanding of the mechanisms underlying these processes, and to the development of new treatments for cognitive disorders.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide involves several steps, including the reaction of 3,5-dimethylphenylacetonitrile with ethyl oxalyl chloride to form ethyl 3,5-dimethylphenylacetate, which is then reacted with 2-aminoacetophenone to form N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide. The yield of N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the use of different solvents and catalysts.
科学研究应用
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has been widely used in scientific research as a tool to study the function of AMPA receptors in the central nervous system. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which can be used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide has also been used to study the effects of drugs and other compounds on AMPA receptor function, as well as to investigate the mechanisms underlying neurological disorders such as epilepsy and stroke.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)19-18(22)15-10-17(21)20-16-6-4-3-5-14(15)16/h3-10H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHIICFLLPZCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-oxo-1H-quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2,4-dichlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B7468493.png)
![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)


![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)
![4-[2-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]-2-oxoethoxy]benzamide](/img/structure/B7468565.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468568.png)
![2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B7468570.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B7468574.png)
